3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride
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Overview
Description
3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride is a chemical compound with the molecular formula C12H14N2O2.2ClH and a molecular weight of 291.18 g/mol . It is known for its unique spirocyclic structure, which combines a piperidine ring with a pyrano[3,2-b]pyridine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Construction of the Pyrano[3,2-b]pyridine Moiety: This step involves the formation of the pyrano[3,2-b]pyridine structure through a series of condensation and cyclization reactions.
Spirocyclic Formation: The final step involves the formation of the spirocyclic structure by linking the piperidine ring with the pyrano[3,2-b]pyridine moiety under specific reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or pyrano[3,2-b]pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride can be compared with other similar compounds, such as:
3’,4’-dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridin]-4’-one: This compound is closely related but lacks the dihydrochloride salt form, which may affect its solubility and reactivity.
The uniqueness of 3’,4’-Dihydrospiro[piperidine-4,2’-pyrano[3,2-b]pyridine]-4’-one dihydrochloride lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[3H-pyrano[3,2-b]pyridine-2,4'-piperidine]-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.2ClH/c15-9-8-12(3-6-13-7-4-12)16-10-2-1-5-14-11(9)10;;/h1-2,5,13H,3-4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHOGAIDGCNVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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